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Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a steroidal small molecule that was developed
for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It exhibits a unique,
multi-pronged mechanism of action by targeting the androgen receptor (AR) signaling pathway
at three distinct points: inhibition of androgen biosynthesis via cytochrome P450 17A1
(CYP17A1), direct antagonism of the androgen receptor, and induction of androgen receptor
degradation.[1][3] This guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, and key experimental methodologies related to
Galeterone.

Chemical Structure and Physicochemical Properties

Galeterone is a 17-heteroazole steroidal analogue.[4] Its chemical structure is characterized
by a benzimidazole moiety attached to the D-ring of an androstane steroid nucleus.[5]

Table 1: Chemical and Physical Properties of Galeterone
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Property Value Reference(s)
(3S,8R,9S,10R,13S,14S)-17-
(1H-benzimidazol-1-yl)-10,13-
dimethyl-

IUPAC Name [6]
2,3,4,7,8,9,11,12,14,15-
decahydro-1H-
cyclopenta]a]phenanthren-3-ol

CAS Number 851983-85-2 [6]

Molecular Formula C26H32N20 [31[6]

Molecular Weight 388.55 g/mol [31[6]
C[C@]12CC--INVALID-LINK--

SMILES [1]

O
PAFKTGFSEFKSQG-

InChl Key [1]
PAASFTFBSA-N
144-145 °C (for the related
compound Abiraterone

Melting Point Acetate, specific data for [7]

Galeterone is not readily

available)

pKa (Strongest Basic)

4.97 (Predicted)

[8]

Solubility

DMSO: 219.43 mg/mL,
Ethanol: 219.43 mg/mL

[9]

Appearance

White to off-white solid

[6]

Mechanism of Action and Pharmacology

Galeterone's therapeutic potential in prostate cancer stems from its ability to disrupt androgen

receptor signaling through three distinct and complementary mechanisms.

Inhibition of Androgen Synthesis (CYP17A1 Inhibition)

© 2025 BenchChem. All rights reserved. 2/20

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Galeterone
https://pubchem.ncbi.nlm.nih.gov/compound/Galeterone
https://www.pharmacompass.com/chemistry-chemical-name/galeterone
https://pubchem.ncbi.nlm.nih.gov/compound/Galeterone
https://www.pharmacompass.com/chemistry-chemical-name/galeterone
https://pubchem.ncbi.nlm.nih.gov/compound/Galeterone
https://en.wikipedia.org/wiki/Galeterone
https://en.wikipedia.org/wiki/Galeterone
https://en.wikipedia.org/wiki/Abiraterone_acetate
https://go.drugbank.com/drugs/DB12415
https://www.selleckchem.com/products/galeterone-tok-001.html
https://pubchem.ncbi.nlm.nih.gov/compound/Galeterone
https://www.benchchem.com/product/b1683757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Galeterone is a potent inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis
pathway.[1] CYP17A1 possesses both 17a-hydroxylase and 17,20-lyase activities. Galeterone
demonstrates selectivity for the 17,20-lyase activity, which is the rate-limiting step in the
conversion of progestins to androgens.[1] By inhibiting this enzyme, Galeterone reduces the
production of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen
receptor.

Androgen Receptor Antagonism

Galeterone acts as a direct competitive antagonist of the androgen receptor.[4] It binds to the
ligand-binding domain (LBD) of the AR, preventing the binding of androgens like DHT. This
antagonism inhibits the conformational changes required for AR activation, nuclear
translocation, and subsequent transactivation of androgen-responsive genes.[10][11]

Androgen Receptor Degradation

A unique aspect of Galeterone's mechanism is its ability to induce the degradation of the
androgen receptor protein, including the full-length AR and splice variants such as AR-V7.[1]
This degradation is mediated through the ubiquitin-proteasome pathway. By promoting AR
degradation, Galeterone reduces the total cellular pool of the receptor, further diminishing
androgen signaling.

Table 2: In Vitro Activity of Galeterone
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Target/Assay Cell Line/System ICs0/ECs0lKi Reference(s)
o Recombinant human
CYP17 Inhibition 300 nM [9]
CYP17A1
AR Antagonism PC3-AR cells 384 nM [9]
AR Binding (mutant
LNCaP cells 845 nM [9]
LNCaP AR T877A)
AR Binding (mutant
PC3 cells 454 nM [9]
AR T575A)
AR Activation (DHT-
) LNCaP cells 1uM [9]
stimulated)
AR Activation (DHT-
) HP-LNCaP cells 411 nM [9]
stimulated)
Cell Proliferation
] LNCaP cells 6 uM [9]
(DHT-stimulated)
Cell Proliferation
) LAPC4 cells 3.2uM [9]
(DHT-stimulated)
Cell Proliferation
(androgen- LNCaP cells 2.6 uM [9]
independent)
Cell Proliferation
(androgen- LAPCA4 cells 4 uyM [9]
independent)
Cell Proliferation HP-LNCaP cells 29 uM [9]
Cell Proliferation C4-2B cells 9.7 uM [9]

SULT2AL Inhibition
(DHEA sulfonation)

Human liver cytosol

Sub-micromolar Ki

[1]

SULT2B1b Inhibition
(DHEA sulfonation)

Human liver cytosol

Sub-micromolar Ki

[1]
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SULT1EZ1 Inhibition

i Human liver cytosol Sub-micromolar Ki [1]
(DHEA sulfonation)

Pharmacokinetics

The oral bioavailability of Galeterone was initially found to be affected by food when
administered as a powder in a capsule (PIC).[12] A spray-dried dispersion (SDD) tablet
formulation was developed, which demonstrated improved and more consistent bioavailability,
negating the food effect.[12][13]

Table 3: Pharmacokinetic Parameters of Oral Galeterone Formulations in Humans
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Formulati Cmax AUCf Referenc
Dose Tmax (hr) ta/2 (hr)
on (ng/mL) (hng/mL) e(s)
6.0 (4.0- 16568 +
PIC (fed) 2600 mg 1148 + 615 11.2+42  [12]
8.0) 9140
Tablet 4.0 (2.0- 16298 +
1700 mg 1290 + 605 12.0+45 [12]
(fasted) 8.0) 8286
6.0 (4.0- 16241 +
Tablet (fed) 1700 mg 1269 + 532 11.1+3.4 [12]
8.0) 7254
Tablet 6689 +
850 mg - - - [12]
(fasted) 2602
Tablet 20131 +
2550 mg - - - [12]
(fasted) 9930
Data are
presented
as mean *
standard
deviation,
except for
Tmax Which
is median
(range).
[12]

Clinical Trials

Galeterone was evaluated in a series of clinical trials designated "ARMOR" (Androgen
Receptor Modulation Optimized for Response). The ARMORL1 (Phase 1) and ARMOR2 (Phase
2) studies demonstrated that Galeterone was generally well-tolerated and showed clinical

activity in patients with CRPC, as evidenced by declines in prostate-specific antigen (PSA)

levels.[2][14] In the ARMORZ2 study, which utilized the spray-dried dispersion formulation, a

once-daily dose of 2550 mg was selected for further investigation.[13][15] In treatment-naive

metastatic CRPC patients receiving this dose, PSA declines of 230% and >50% were observed
in 92% and 83% of patients, respectively.[15] The ARMOR3-SV (Phase 3) trial, which
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compared Galeterone to enzalutamide in patients with AR-V7 positive metastatic CRPC, was
discontinued as it was deemed unlikely to meet its primary endpoint.[1]

Experimental Protocols
CYP17A1 Inhibition Assay

Objective: To determine the inhibitory activity of Galeterone on the 17,20-lyase activity of
CYP17A1.

Methodology: A common method involves using recombinant human CYP17A1 expressed in a
suitable system (e.g., yeast microsomes or E. coli).[9][16]

e Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, the
recombinant CYP17A1 enzyme, and a radiolabeled substrate such as [3H]-170-
hydroxypregnenolone.

e Inhibitor Addition: Add varying concentrations of Galeterone (or a vehicle control) to the
reaction mixtures.

o Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.
 Incubation: Incubate the reaction mixtures at 37°C for a defined period.

¢ Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic
solvent).

e Product Separation and Quantification: The product of the 17,20-lyase reaction is a
radiolabeled steroid (e.g., [?H]-dehydroepiandrosterone) or a byproduct like [®H]-acetic acid.
[9] Separate the product from the substrate using techniques like thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC). Alternatively, liquid
chromatography-tandem mass spectrometry (LC-MS/MS) can be used for non-radioactive
assays to quantify the steroidal products.[16][17]

o Data Analysis: Quantify the amount of product formed at each Galeterone concentration.
Calculate the percentage of inhibition relative to the vehicle control and determine the ICso
value by fitting the data to a dose-response curve.
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Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of Galeterone to compete with a known androgen for
binding to the androgen receptor.

Methodology: This assay is typically performed using a source of androgen receptor, such as
rat ventral prostate cytosol or recombinant human AR, and a radiolabeled androgen like [3H]-
R1881 (methyltrienolone).[18][19][20]

o Receptor Preparation: Prepare a cytosolic fraction from rat ventral prostate tissue or use a
purified recombinant AR protein.

o Assay Plate Preparation: In a multi-well plate, add a fixed concentration of the radiolabeled
androgen ([3H]-R1881) to each well.

o Competitor Addition: Add increasing concentrations of unlabeled Galeterone (the
competitor) or a known androgen (for the standard curve) to the wells. Include wells for total
binding (radioligand only) and non-specific binding (radioligand plus a high concentration of
unlabeled androgen).

» Receptor Addition: Add the prepared androgen receptor to each well.

 Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g.,
overnight).

o Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the
free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry
precipitation or filtration.[18]

» Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the concentration of
Galeterone. Determine the ICso value, which is the concentration of Galeterone that inhibits
50% of the specific binding of the radiolabeled androgen.

Androgen Receptor Degradation Assay (Western Blot)
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Objective: To assess the effect of Galeterone on the protein levels of the androgen receptor.

Methodology: Western blotting is a standard technique to quantify changes in protein
expression.[21]

e Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate
media. Treat the cells with various concentrations of Galeterone or a vehicle control for a
specified duration (e.g., 24-48 hours).

o Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract
total cellular proteins.

e Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA or Bradford assay).

o SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecy!l
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for
each sample.

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.qg.,
nitrocellulose or PVDF).

e Immunoblotting:

o Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine
serum albumin) to prevent non-specific antibody binding.

o Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
the androgen receptor.

o Secondary Antibody Incubation: After washing, incubate the membrane with a secondary
antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes
the primary antibody.

o Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

© 2025 BenchChem. All rights reserved. 9/20 Tech Support


https://www.benchchem.com/product/b1683757?utm_src=pdf-body
https://scispace.com/pdf/endocrine-mechanisms-of-disease-expression-and-degradation-1i2bwuwlwy.pdf
https://www.benchchem.com/product/b1683757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.
Quantify the band intensity for the androgen receptor and a loading control (e.g., B-actin or
GAPDH). Normalize the AR band intensity to the loading control to determine the relative
change in AR protein levels following Galeterone treatment.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To evaluate the effect of Galeterone on the proliferation of prostate cancer cells.

Methodology: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used to
measure cell viability and proliferation.

o Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and
allow them to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of Galeterone or a
vehicle control.

¢ Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96
hours).

o Assay Procedure (MTT example):

o Add MTT solution to each well and incubate for a few hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

o Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan
crystals.

o Absorbance Measurement: Measure the absorbance of the colored solution at a specific
wavelength (e.g., 570 nm for MTT) using a microplate reader.

o Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the
percentage of cell viability for each Galeterone concentration relative to the vehicle control.
Determine the 1Cso value, which is the concentration of Galeterone that inhibits cell
proliferation by 50%.
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Signaling Pathways and Experimental Workflows
Androgen Biosynthesis Pathway and CYP17A1
Inhibition

The following diagram illustrates the classical androgen synthesis pathway and the point of
inhibition by Galeterone.
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Caption: Androgen biosynthesis pathway and Galeterone's point of inhibition.
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Androgen Receptor Signhaling and Galeterone's Multi-
Targeted Action

This diagram depicts the androgen receptor signaling cascade and the three mechanisms by
which Galeterone disrupts this pathway.
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Caption: Galeterone's multi-targeted action on AR signaling.
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Experimental Workflow: CYP17A1 Inhibition Assay

The following diagram outlines the key steps in a CYP17A1 inhibition assay.
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Caption: Workflow for a CYP17Al inhibition assay.
Experimental Workflow: Androgen Receptor Competitive

Binding Assay

This diagram illustrates the workflow for a competitive AR binding assay.
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Caption: Workflow for a competitive AR binding assay.
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Conclusion

Galeterone is a multi-targeted inhibitor of the androgen receptor signaling pathway with a well-
defined chemical structure and a unique pharmacological profile. Its ability to inhibit androgen
synthesis, antagonize the androgen receptor, and promote its degradation represents a
comprehensive strategy to overcome resistance mechanisms in prostate cancer. Although its
clinical development was discontinued, the extensive preclinical and clinical data available for
Galeterone provide valuable insights for the continued development of novel therapeutics for
prostate cancer. This guide serves as a technical resource for researchers and drug
development professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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